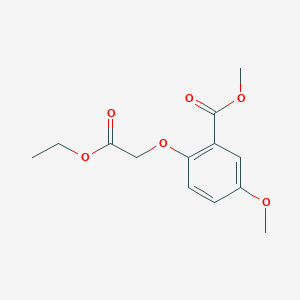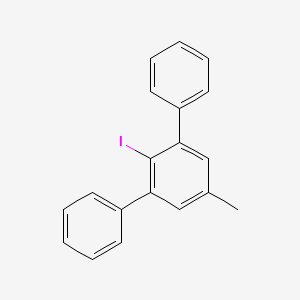
2-iodo-5-methyl-1,3-diphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-methyl-1,3-diphenylbenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound is characterized by the presence of iodine, methyl, and phenyl groups attached to a benzene ring. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-5-methyl-1,3-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 5-methyl-1,3-diphenylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-methyl-1,3-diphenylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.
Reduction: Deiodinated products or modified aromatic compounds.
Aplicaciones Científicas De Investigación
2-Iodo-5-methyl-1,3-diphenylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-iodo-5-methyl-1,3-diphenylbenzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. The presence of the methyl and phenyl groups can influence the reactivity and orientation of the substitution reactions. The compound’s interactions with molecular targets and pathways are determined by its chemical structure and the nature of the substituents.
Comparación Con Compuestos Similares
2-Iodo-5-methyl-1,3-diphenylbenzene can be compared with other similar compounds, such as:
2-Iodo-1,3,5-trimethylbenzene: Similar in structure but with additional methyl groups, affecting its reactivity and applications.
2-Iodo-1,3-diphenylbenzene: Lacks the methyl group, leading to different chemical properties and reactivity.
5-Iodo-2-methyl-1,3-diphenylbenzene: Positional isomer with different substitution patterns, influencing its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
675832-44-7 |
|---|---|
Fórmula molecular |
C19H15I |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
2-iodo-5-methyl-1,3-diphenylbenzene |
InChI |
InChI=1S/C19H15I/c1-14-12-17(15-8-4-2-5-9-15)19(20)18(13-14)16-10-6-3-7-11-16/h2-13H,1H3 |
Clave InChI |
SRYLLIZURYSRBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)I)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



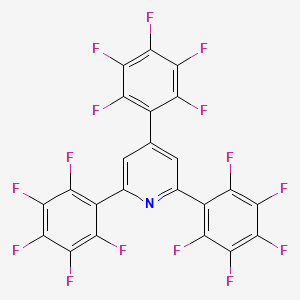
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)
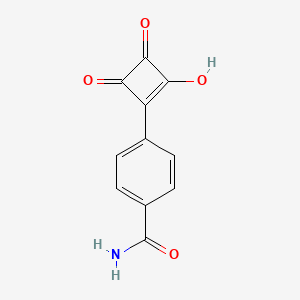
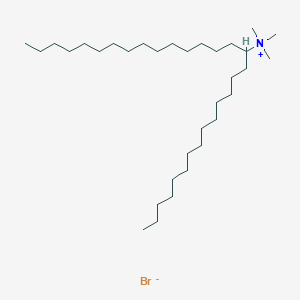
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
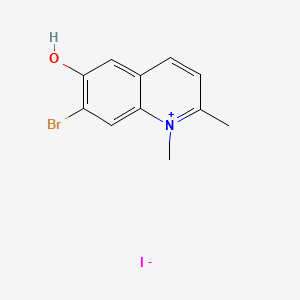
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
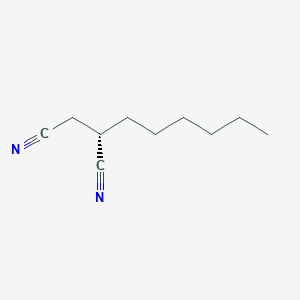
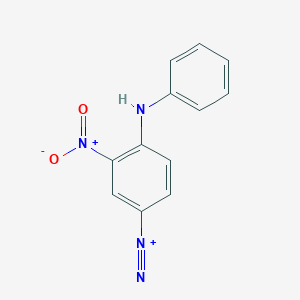
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
